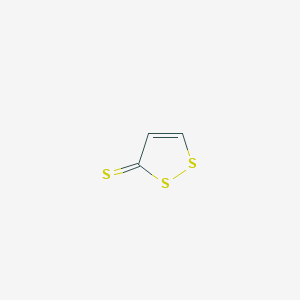

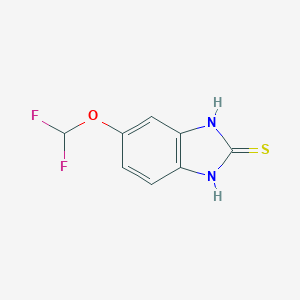

5-(difluoromethoxy)-1H-benzimidazole-2-thiol

Vue d'ensemble

Description

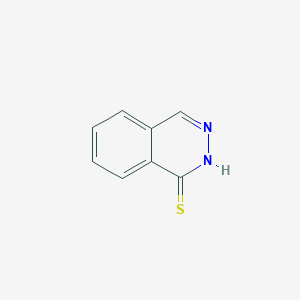

Le 5-Difluorométhoxy-2-mercaptobenzimidazole est un composé chimique de formule moléculaire C8H6F2N2OS et d’une masse moléculaire de 216,21 g/mol . Il s’agit d’un dérivé du benzimidazole, comportant un groupe difluorométhoxy en position 5 et un groupe mercapto en position 2. Ce composé est connu pour son rôle d’intermédiaire dans la synthèse du pantoprazole, un inhibiteur de la pompe à protons utilisé pour traiter le reflux gastro-œsophagien et d’autres troubles gastro-intestinaux .

Méthodes De Préparation

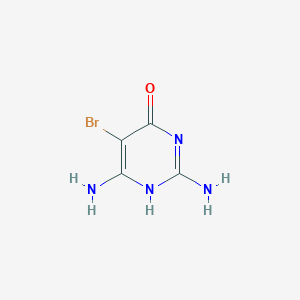

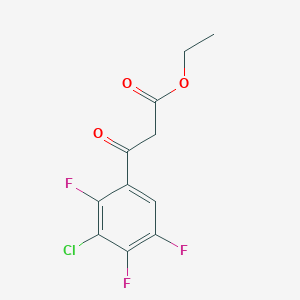

Voies de synthèse et conditions réactionnelles : La synthèse du 5-Difluorométhoxy-2-mercaptobenzimidazole implique généralement la réaction de la 4-difluorométhoxy-o-phénylènediamine avec un alcalin et du sulfure de carbone dans un solvant aqueux. Le processus comprend deux étapes principales : une réaction de condensation suivie d’une réaction de cyclisation .

Méthodes de production industrielle : Dans les environnements industriels, la synthèse de ce composé est souvent mise à l’échelle en utilisant des conditions réactionnelles similaires, avec un contrôle minutieux de la température, du pH et du temps de réaction afin de garantir un rendement et une pureté élevés. Le produit est généralement purifié par des techniques de recristallisation ou de chromatographie .

Types de réactions :

Oxydation : Le 5-Difluorométhoxy-2-mercaptobenzimidazole peut subir des réactions d’oxydation, en particulier lorsqu’il est utilisé comme intermédiaire dans la synthèse du pantoprazole.

Substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence du groupe mercapto.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Nucléophiles : Halogénures d’alkyle, chlorures d’acyle.

Principaux produits :

Pantoprazole : Le produit principal formé par l’oxydation et les réactions subséquentes du 5-Difluorométhoxy-2-mercaptobenzimidazole.

4. Applications de la recherche scientifique

Le 5-Difluorométhoxy-2-mercaptobenzimidazole est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie médicinale et du développement de médicaments. Sa principale application est en tant qu’intermédiaire dans la synthèse du pantoprazole, un inhibiteur de la pompe à protons largement utilisé . De plus, il a été utilisé dans la préparation d’inhibiteurs de l’α-glucosidase, qui sont étudiés pour leur activité antidiabétique potentielle .

Dans le domaine de la biochimie, ce composé sert de bloc de construction pour la synthèse de diverses molécules bioactives. Sa structure chimique unique permet l’introduction facile d’atomes de fluor, ce qui peut améliorer l’activité biologique et la stabilité métabolique des composés résultants .

Applications De Recherche Scientifique

5-Difluoromethoxy-2-mercaptobenzimidazole is widely used in scientific research, particularly in the fields of medicinal chemistry and drug development. Its primary application is as an intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor . Additionally, it has been utilized in the preparation of α-glucosidase inhibitors, which are studied for their potential antidiabetic activity .

In the field of biochemistry, this compound serves as a building block for the synthesis of various bioactive molecules. Its unique chemical structure allows for the facile introduction of fluorine atoms, which can enhance the biological activity and metabolic stability of the resulting compounds .

Mécanisme D'action

Le principal mécanisme d’action du 5-Difluorométhoxy-2-mercaptobenzimidazole est lié à son rôle d’intermédiaire dans la synthèse du pantoprazole. Le pantoprazole agit en inhibant l’enzyme H+/K+ ATPase dans la muqueuse gastrique, réduisant ainsi la production d’acide gastrique . Le groupe difluorométhoxy et le groupe mercapto du composé contribuent à sa réactivité et à sa capacité à former la molécule de médicament active.

Composés similaires :

2-Mercaptobenzimidazole : Un autre dérivé du benzimidazole avec un groupe mercapto, mais sans le groupe difluorométhoxy.

5-Méthoxy-2-mercaptobenzimidazole : Structure similaire, mais avec un groupe méthoxy au lieu d’un groupe difluorométhoxy.

Unicité : Le 5-Difluorométhoxy-2-mercaptobenzimidazole est unique en raison de la présence du groupe difluorométhoxy, qui confère des propriétés chimiques distinctes, telles qu’une lipophilie accrue et une stabilité métabolique. Cela en fait un intermédiaire précieux dans la synthèse de médicaments comme le pantoprazole, qui nécessitent des caractéristiques structurales spécifiques pour leur activité biologique .

Comparaison Avec Des Composés Similaires

2-Mercaptobenzimidazole: Another benzimidazole derivative with a mercapto group, but lacking the difluoromethoxy group.

5-Methoxy-2-mercaptobenzimidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness: 5-Difluoromethoxy-2-mercaptobenzimidazole is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of drugs like pantoprazole, which require specific structural features for their biological activity .

Propriétés

IUPAC Name |

5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMVPNAZPFZXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243352 | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97963-62-7 | |

| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97963-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097963627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(DIFLUOROMETHOXY)-1H-BENZIMIDAZOLE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39P59C89NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole in pharmaceutical chemistry?

A1: 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole serves as a crucial starting material in the synthesis of Pantoprazole Sodium [, , ]. Pantoprazole Sodium is a proton pump inhibitor used to treat gastric acid-related conditions.

Q2: What are the common synthetic routes to obtain 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A2: Several synthetic approaches exist:

- From Paracetamol: A novel process involves synthesizing N-(4-difluoromethoxyphenyl)-acetamide from paracetamol using a pressure-tight autoclave. Factors like pressure, solvent, catalyst, and base significantly influence yield. Optimal conditions involve isopropanol as the solvent, PEG-400 as the catalyst, and potassium carbonate as the base under 0.5 MPa pressure []. Subsequent steps involve reducing the nitro-compound with a palladium carbon catalyst and reacting it with carbon disulfide for one-pot cyclization to yield 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole [].

- From 4-Difluoromethoxy-o-phenylenediamine: An alternative method uses 4-Difluoromethoxy-o-phenylenediamine as the primary starting material. Reacting it with carbon disulfide and a base in water under controlled conditions leads to a condensation reaction followed by cyclization, yielding 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This method eliminates the use of organic solvents, enhancing its green chemistry profile.

Q3: What are the potential genotoxic impurities associated with 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A3: Research highlights the presence of six potential genotoxic impurities (PGIs) in 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. These impurities necessitate careful monitoring and control during the manufacturing process to ensure the safety of Pantoprazole Sodium.

Q4: How are these genotoxic impurities analyzed and quantified?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been identified as a sensitive and reliable method for analyzing and quantifying the six PGIs in 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This technique enables the detection of these impurities at levels relevant to toxicological concerns.

Q5: Has 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole been explored for applications beyond Pantoprazole Sodium synthesis?

A5: Beyond its role in Pantoprazole Sodium production, research explores the potential of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole in developing novel fluorobenzimidazole derivatives with antibacterial and antifungal properties [, ]. This involves reacting the compound with various 2-chloro-N-phenylacetamide derivatives to create a library of compounds for antimicrobial screening.

Q6: What challenges are associated with the synthesis and crystallization of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A6: A key challenge lies in controlling the agglomeration of crystals during the reactive crystallization of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This agglomeration can impact the purity and downstream processing of the compound.

Q7: Are there specific impurities associated with the Pantoprazole Sodium synthesis using 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A7: Research describes the preparation and characterization of specific impurities, including Pantoprazole Sodium oxynitride impurity [] and Pantoprazole Sodium sulfone-nitrogen oxidized impurity []. Understanding their formation pathways is crucial for optimizing the synthesis and purification of Pantoprazole Sodium.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one](/img/structure/B18832.png)

![5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B18833.png)